molecular formula C4Cl2F2N2 B3360269 3,5-Dichloro-4,6-difluoropyridazine CAS No. 88692-16-4

3,5-Dichloro-4,6-difluoropyridazine

Cat. No.: B3360269
CAS No.: 88692-16-4
M. Wt: 184.96 g/mol
InChI Key: FQLCEZIVHCCDPT-UHFFFAOYSA-N
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Description

3,5-Dichloro-4,6-difluoropyridazine is a heterocyclic compound with the molecular formula C4Cl2F2N2 It is characterized by the presence of chlorine and fluorine atoms attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4,6-difluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine and fluorine sources under controlled conditions. For instance, pentachloropyridine can be reacted with potassium fluoride in dimethyl sulfoxide at temperatures ranging from 60 to 125°C . This reaction may also involve the use of phase transfer catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of advanced reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4,6-difluoropyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.

Scientific Research Applications

3,5-Dichloro-4,6-difluoropyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4,6-difluoropyridazine exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-4-(difluoromethyl)pyridazine: Similar in structure but with a different substitution pattern.

    3,6-Dichloro-1,2,4,5-tetrazine: Another chlorinated and fluorinated heterocycle with distinct chemical properties.

Uniqueness

3,5-Dichloro-4,6-difluoropyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications.

Properties

IUPAC Name

3,5-dichloro-4,6-difluoropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F2N2/c5-1-2(7)3(6)9-10-4(1)8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCEZIVHCCDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1Cl)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516864
Record name 3,5-Dichloro-4,6-difluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88692-16-4
Record name 3,5-Dichloro-4,6-difluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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